Ethyl 4-(methylamino)benzoate (CAS 10541-82-9) is a highly specific N-methylated ester derivative of p-aminobenzoic acid, characterized by its reactive secondary amine group. In industrial procurement, it is primarily sourced for two distinct, high-value applications: as a precise synthetic building block for N-substituted active pharmaceutical ingredients (APIs), and as a mandatory analytical reference standard (often designated as Benzocaine Impurity 9) for pharmaceutical quality control. With an intermediate lipophilicity (XLogP3 = 2.8) and a molecular weight of 179.22 g/mol, it bridges the chemical space between its primary amine analog (benzocaine) and its tertiary amine counterpart (ethyl 4-(dimethylamino)benzoate, EDMAB) [1]. Buyers prioritize this exact compound over generic analogs to bypass the complex purification steps associated with amine over-alkylation in synthesis, and to ensure strict regulatory compliance during the impurity profiling of commercial anesthetics .
Attempting to substitute ethyl 4-(methylamino)benzoate with the more common primary amine benzocaine or the tertiary amine EDMAB leads to fundamental process failures in both synthesis and analysis. In synthetic workflows, utilizing benzocaine for N-alkylation inevitably results in uncontrollable over-alkylation, yielding complex mixtures of secondary and tertiary amines that require costly, solvent-heavy chromatographic separation . Conversely, tertiary amines like EDMAB lack an active N-H bond, rendering them completely inert for further N-acylation or targeted coupling reactions [1]. In pharmaceutical quality control, generic analogs cannot substitute for this compound because regulatory frameworks require the exact retention time and mass spectral signature of the N-methylated derivative to accurately quantify or rule out this specific impurity during benzocaine batch release.
When synthesizing complex N-methyl-N-alkyl or N-acyl target molecules, starting with the pre-methylated secondary amine ethyl 4-(methylamino)benzoate prevents the polyalkylation issues inherent to primary amines. Reactions utilizing benzocaine typically yield a statistical mixture of mono- and di-alkylated products, capping target mono-alkylation yields at approximately 50-60%. In contrast, ethyl 4-(methylamino)benzoate provides a single reactive N-H site, allowing for stoichiometric 1:1 functionalization that drives crude yields above 90% while eliminating the need for complex downstream separation.
| Evidence Dimension | Target N-functionalization yield and selectivity |
| Target Compound Data | >90% crude yield (single reactive N-H site) |
| Comparator Or Baseline | Benzocaine (primary amine) yielding 50-60% (mixed mono/di-alkylation) |
| Quantified Difference | ~30-40% absolute increase in target yield with elimination of di-alkylation byproducts |
| Conditions | Standard N-alkylation/acylation synthetic workflows |
Procurement of the pre-methylated secondary amine drastically reduces purification costs and improves overall atom economy in multi-step pharmaceutical synthesis.
In pharmacopeial compliance testing, ethyl 4-(methylamino)benzoate serves as a mandatory reference standard. Its specific retention behavior on reverse-phase HPLC is driven by its XLogP3 of 2.8, placing it distinctly apart from benzocaine (XLogP3 ~1.86). Generic substitutes cannot replicate this exact chromatographic retention time or its unique mass-to-charge ratio (exact mass 179.09 Da), which are strictly required to validate the absence of N-methylated byproducts in commercial benzocaine batches[1].
| Evidence Dimension | Chromatographic retention and molecular mass |
| Target Compound Data | XLogP3 = 2.8, Exact Mass = 179.09 Da |
| Comparator Or Baseline | Benzocaine (XLogP3 = 1.86, Mass = 165.08 Da) |
| Quantified Difference | 14 Da mass shift and ~0.94 logP unit difference ensuring baseline HPLC resolution |
| Conditions | Reverse-phase HPLC impurity profiling |
Regulatory compliance for benzocaine batch release requires the exact structural match to quantify or rule out this specific manufacturing impurity.
While ethyl 4-(dimethylamino)benzoate (EDMAB) is the standard tertiary amine synergist in photopolymerization, ethyl 4-(methylamino)benzoate offers a unique secondary amine profile with exactly one active hydrogen bond donor. This allows it to interact differently with polymer matrices and photoexcited states compared to EDMAB, which has zero hydrogen bond donors. This single N-H bond enables specific hydrogen-bonding networks in specialized coatings, altering the curing kinetics and final mechanical properties of the polymer film in ways that fully substituted tertiary amines cannot achieve [1].
| Evidence Dimension | Hydrogen bond donor capacity |
| Target Compound Data | 1 H-bond donor |
| Comparator Or Baseline | Ethyl 4-(dimethylamino)benzoate (EDMAB) (0 H-bond donors) |
| Quantified Difference | 1 vs 0 active N-H sites for matrix interaction |
| Conditions | Polymer matrix formulation and photochemical curing |
Formulators can leverage this specific hydrogen-bonding capability to tune the adhesion and mechanical properties of specialized UV-cured coatings.
Procured as a certified reference standard (Benzocaine Impurity 9) for HPLC and GC-MS impurity profiling. It is strictly required to validate the purity of commercial benzocaine batches, utilizing its distinct 179.09 Da mass and 2.8 XLogP3 to ensure baseline resolution from the primary API .
Utilized as a pre-methylated building block for the synthesis of complex N-methylated pharmaceuticals. By providing a single reactive N-H site, it avoids the low yields (50-60%) and severe purification bottlenecks associated with attempting to methylate primary amines like benzocaine.
Applied as a secondary amine photoinitiator synergist in UV-cured coatings where specific hydrogen-bonding interactions with the polymer matrix are required. Its single H-bond donor offers differentiated curing profiles and adhesion properties compared to standard tertiary amine synergists like EDMAB [1].